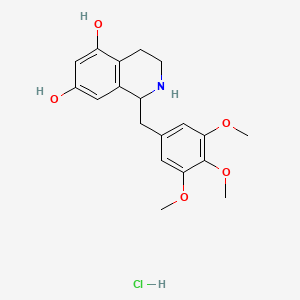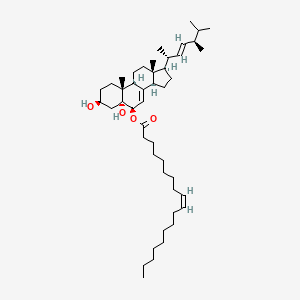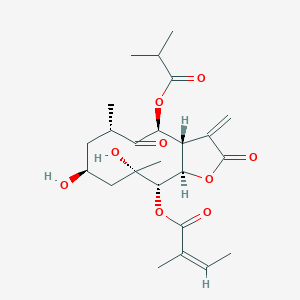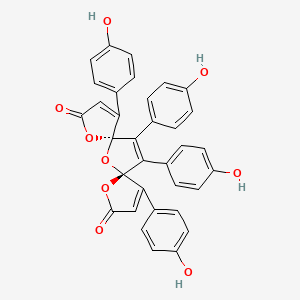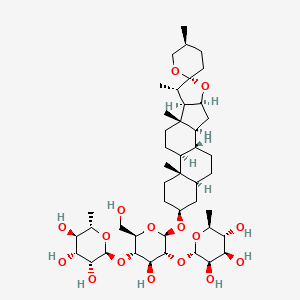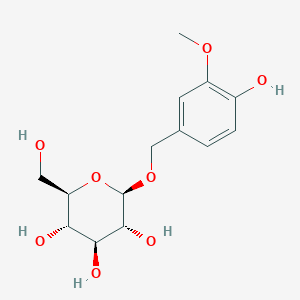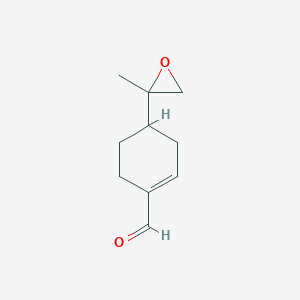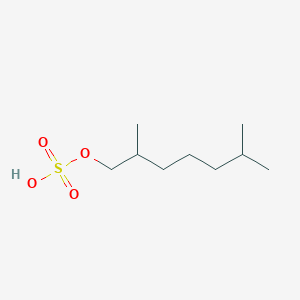
2,6-Dimethylheptyl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethylheptyl hydrogen sulfate is an alkyl sulfate that is the sulfuric ester of 2,6-dimethylheptan-1-ol. It has a role as a Daphnia pulex metabolite and a kairomone. It derives from a 2,6-dimethylheptan-1-ol. It is a conjugate acid of a 2,6-dimethylheptyl sulfate.
Aplicaciones Científicas De Investigación
Marine Biology and Ecology
2,6-Dimethylheptyl sulfate has been isolated from various marine organisms, indicating its significance in marine biology. For instance, it was first isolated from a marine ascidian from Policitor adriaticus Drasche, where its absolute stereochemistry was determined using 1H-NMR analysis (Rosa et al., 1997). Additionally, this compound showed cytotoxicity in the Artemia salina bioassay, suggesting potential bioactive properties.
Antibacterial and Antifungal Properties
2,6-Dimethylheptyl sulfate has demonstrated antibacterial and antifungal properties. It was identified in the hepatopancreas of the ascidian Halocynthia roretzi, with its structure determined through spectral analysis (Tsukamoto et al., 1994). This finding highlights its potential application in developing new antibacterial and antifungal agents.
Cytotoxic Activity
Research on the Mediterranean ascidian Halocynthia papillosa has led to the isolation of 2,6-dimethylheptyl sulfate, among other compounds, which displayed cytotoxic activity in vitro (Aiello et al., 2000). This suggests its potential use in cancer research and therapy.
Role in Phytoplankton Defense
In a study involving Daphnia pulex, 2,6-dimethylheptyl sulfate was identified as a kairomone that induced morphological defense in the freshwater phytoplankton Scenedesmus gutwinskii (Yasumoto et al., 2006). This discovery is significant for understanding ecological interactions and defense mechanisms in aquatic ecosystems.
Environmental Chemistry
2,6-Dimethylheptyl sulfate's presence in the environment, particularly in the Los Angeles atmosphere, was confirmed, highlighting its role in atmospheric chemistry (Eatough et al., 1986). This indicates its significance in air quality studies and environmental monitoring.
Biochemical Interactions
In the field of biochemistry, the interactions of 2,6-dimethylheptyl sulfate with other compounds, such as its effect on the biological oxidation of sulfide under specific conditions, have been studied, contributing to our understanding of biochemical processes (van den Bosch et al., 2009).
Propiedades
Nombre del producto |
2,6-Dimethylheptyl hydrogen sulfate |
|---|---|
Fórmula molecular |
C9H20O4S |
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
2,6-dimethylheptyl hydrogen sulfate |
InChI |
InChI=1S/C9H20O4S/c1-8(2)5-4-6-9(3)7-13-14(10,11)12/h8-9H,4-7H2,1-3H3,(H,10,11,12) |
Clave InChI |
LICTUMJMBMBMQH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)COS(=O)(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



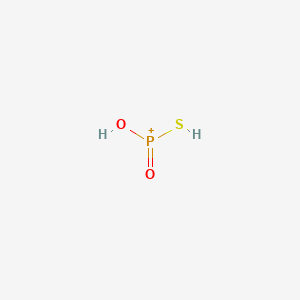
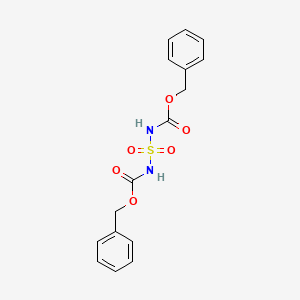
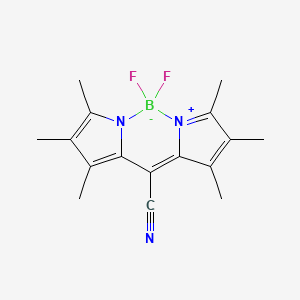
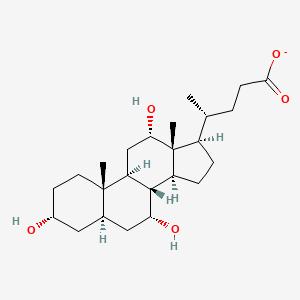
![1-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidine-2,4-dione](/img/structure/B1259204.png)
